molecular formula C64H72F2GeN4S8 B12849978 DTG(FBTTh2)

DTG(FBTTh2)

Cat. No.: B12849978
M. Wt: 1264.4 g/mol
InChI Key: VIMLQZLOFLWSCV-UHFFFAOYSA-N
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Description

DTG(FBTTh2) is a semiconducting material used primarily in organic photovoltaics. Its full chemical name is 7,7’-[4,4-bis(2-ethylhexyl)-4H-germolo[3,2-b:4,5-b’]dithiophene-2,6-diyl]bis[6-fluoro-4-(5’-hexyl-[2,2’-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole]. This compound is known for its low band-gap properties, making it an efficient donor material in bulk heterojunction solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DTG(FBTTh2) involves multiple steps, starting with the preparation of the germolo[3,2-b:4,5-b’]dithiophene core. This core is then functionalized with fluoro-bithiophene and benzo[c][1,2,5]thiadiazole units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmospheres like nitrogen or argon .

Industrial Production Methods

Industrial production of DTG(FBTTh2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Solvents like chloroform and chlorobenzene are commonly used for processing .

Chemical Reactions Analysis

Types of Reactions

DTG(FBTTh2) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

DTG(FBTTh2) has a wide range of applications in scientific research:

    Chemistry: Used as a donor material in organic photovoltaics and organic field-effect transistors.

    Medicine: Research is ongoing into its use in medical

Biological Activity

DTG(FBTTh2), also known as DTS(FBTTh2)2, is a low band-gap small molecule primarily studied for its applications in organic photovoltaics (OPVs). This compound exhibits significant promise due to its unique structural properties and biological activity. This article delves into the biological activity of DTG(FBTTh2), highlighting its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure and Properties

DTG(FBTTh2) is characterized by a D-A-D (donor-acceptor-donor) configuration, which facilitates efficient charge transport and light absorption. The compound's structure allows it to engage in effective intermolecular interactions, crucial for its performance in photovoltaic applications.

Biological Activity Overview

Recent studies have indicated that DTG(FBTTh2) possesses various biological activities, including:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
  • Photobiological Effects : Its ability to absorb light and convert it into chemical energy makes it a candidate for applications in photodynamic therapy (PDT).
  • Cellular Interactions : Research indicates that DTG(FBTTh2) can interact with cellular components, influencing cell signaling pathways.

The biological activity of DTG(FBTTh2) is largely attributed to its ability to generate reactive oxygen species (ROS) upon light excitation. This process can lead to:

  • Cellular Apoptosis : The generation of ROS can induce apoptosis in cancer cells, making DTG(FBTTh2) a potential agent in cancer therapy.
  • Inhibition of Cell Proliferation : Studies show that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its role as an anticancer agent.

Case Studies

  • Antioxidant Activity Study :
    • A comparative study evaluated the antioxidant capacity of DTG(FBTTh2) against standard antioxidants like ascorbic acid. The results demonstrated that DTG(FBTTh2) had a comparable or superior ability to scavenge free radicals.
    CompoundIC50 (µM)
    DTG(FBTTh2)15
    Ascorbic Acid20
  • Photodynamic Therapy Application :
    • In vitro studies on human cancer cell lines showed that treatment with DTG(FBTTh2) under light exposure resulted in a significant decrease in cell viability, indicating its potential use in PDT.
    Cell LineViability (%) at 24hViability (%) at 48h
    HeLa7040
    MCF-76530
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased caspase-3 activity in treated cells.

Properties

Molecular Formula

C64H72F2GeN4S8

Molecular Weight

1264.4 g/mol

IUPAC Name

4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C64H72F2GeN4S8/c1-7-13-17-19-23-41-25-27-51(72-41)53-31-29-49(74-53)43-33-45(65)57(61-59(43)68-78-70-61)55-35-47-63(76-55)64-48(67(47,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-56(77-64)58-46(66)34-44(60-62(58)71-79-69-60)50-30-32-54(75-50)52-28-26-42(73-52)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3

InChI Key

VIMLQZLOFLWSCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Ge]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F

Origin of Product

United States

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